5-HT3 受体拮抗剂 3

描述

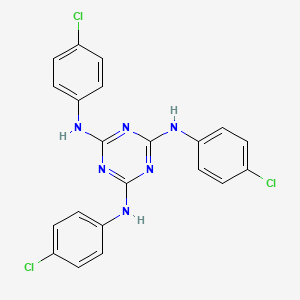

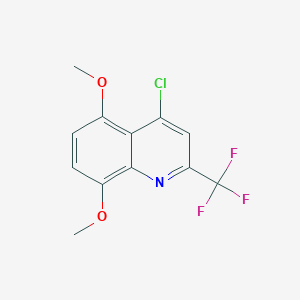

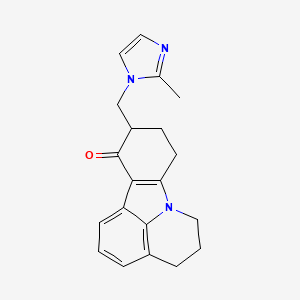

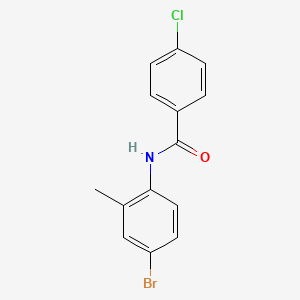

5-HT3 antagonist 3, also known as Compound 15b, is a high-affinity 5-HT3 receptor antagonist . It binds to 5-HT3 receptors in rat brain cortical membranes . 5-HT3 antagonists, also known as serotonin receptor antagonists or serotonin blockers, are a class of medicines used for the prevention and treatment of nausea and vomiting, particularly that caused by chemotherapy, radiation therapy, or postoperatively .

Molecular Structure Analysis

5-HT3 antagonist 3 is a high-affinity 5-HT3 receptor antagonist . The 5-HT3 receptor is a member of the cys-loop family of ligand-gated ion channels . The 5-HT3 receptor is present in the central and peripheral nervous systems, as well as a number of non-nervous tissues . As an ion channel that is permeable to the cations, Na+, K+, and Ca2+, the 5-HT3 receptor mediates fast depolarizing responses in pre- and post-synaptic neurons .

Chemical Reactions Analysis

5-HT3 antagonists inhibit splanchnic afferent nerve response to painful distension and inhibit vagal responses to chemotherapy-induced 5-HT release . They also inhibit the discharge of secreto-motor nerves .

科学研究应用

化疗引起的恶心和呕吐 (CINV)

5-HT3 受体拮抗剂在治疗化疗引起的恶心和呕吐方面有着明确的作用。这是抗癌治疗最常见、最令人痛苦的副作用之一。5-HT3 受体拮抗剂在降低 CINV 的发生率方面有效,提高了接受化疗患者的生活质量 (Chong & Choo, 2010)。

肠易激综合征 (IBS)

这些拮抗剂还用于治疗肠易激综合征。研究发现它们可以减少肠道转运、增加液体吸收,并减轻与 IBS 相关的疼痛,为患有这种疾病的患者提供了显着的治疗益处 (Chong & Choo, 2010)。

神经和神经精神疾病

越来越多的证据表明 5-HT3 受体拮抗剂在治疗各种神经和精神疾病方面有效。研究报告了在多发性硬化症、中风、阿尔茨海默病、帕金森病、抑郁症、焦虑症、药物滥用和精神分裂症等疾病中的益处。这些发现突出了 5-HT3 受体拮抗剂超越其传统用途的广泛治疗潜力 (Fakhfouri et al., 2019)。

神经保护特性

最近的研究表明 5-HT3 受体拮抗剂可能具有神经保护特性。体外和体内研究表明,这些拮抗剂可以减少神经元细胞中的凋亡、降低活性氧水平并减少 caspase-3 活性。这表明在改善阿尔茨海默病、多发性硬化症和中风等神经退行性疾病方面具有潜在作用 (Fakhfouri et al., 2014)。

免疫反应调节

免疫反应调节

5-HT3 受体拮抗剂已显示出调节免疫反应的潜力。对原代人单核细胞的研究表明,这些拮抗剂,特别是托烷司琼,发挥镇痛和抗炎活性。研究发现它们可以抑制这些细胞中肿瘤坏死因子 (TNF) 等炎性介质的释放,表明它们可能应用于治疗类风湿性关节炎等炎症性疾病 (Kumar et al., 2013)。

低位前切除综合征的治疗

5-HT3 受体拮抗剂可有效治疗低位前切除综合征,这是直肠癌患者术后常见的一种疾病。研究表明,这些药物可以缓解急迫感和粪便失禁等症状,特别是在吻合线在肛管中较低时。它们的疗效还与术后给药时间有关 (Itagaki et al., 2014)。

胃肠功能

5-HT3 受体拮抗剂在调节胃肠功能中发挥着重要作用。它们已被用于治疗以肠/结肠活动亢进为特征的疾病,例如腹泻型肠易激综合征 (IBS-D)。这些药物可以有效控制胃肠道动力并缓解相关症状 (Bornstein, 2012)。

术后恶心和呕吐的联合治疗

5-HT3 受体拮抗剂与地塞米松等其他药物联合使用,已显示出在预防术后恶心和呕吐 (PONV) 方面具有更好的疗效,尤其是在腹腔镜手术后。这种联合治疗减少了对抢救性止吐药的需求,并改善了术后镇痛 (Som et al., 2016)

作用机制

5-HT3 antagonists work by preventing serotonin from binding to 5-HT3 receptors . This serotonin binds to serotonin receptors on nerves that transmit impulses to the vomiting center within the brain, which in turn stimulates other nerves involved in the vomit reflex . 5-HT3 receptor antagonists prevent serotonin from binding to 5-HT3 receptors in the small intestine thereby reducing the likelihood of nausea and vomiting .

未来方向

属性

IUPAC Name |

12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNFDKWULDWJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869652 | |

| Record name | 10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-HT3 antagonist 3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid](/img/structure/B1633978.png)

![2-Naphthalenecarboxylic acid, 1-hydroxy-4-[1-[4-hydroxy-3-(methoxycarbonyl)-1-naphthalenyl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-6-(octadecyloxy)-](/img/structure/B1633981.png)

![3-[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B1633986.png)